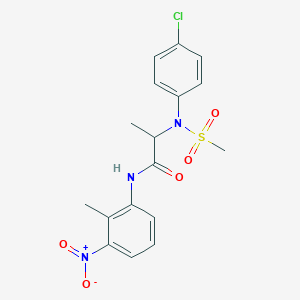![molecular formula C19H14BrClN2O3S B4197631 N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4197631.png)
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide
説明
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as BCI-121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BCI-121 is a small molecule inhibitor of the STAT3 signaling pathway, which is implicated in the development and progression of various types of cancer. In
作用機序
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits the STAT3 signaling pathway by binding to the SH2 domain of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This results in the inhibition of downstream signaling pathways that are critical for the growth and proliferation of cancer cells. N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer effects, N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is its specificity for the STAT3 signaling pathway, which makes it a promising candidate for cancer therapy. However, N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has some limitations in lab experiments. For example, N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have some off-target effects, which can complicate its use in lab experiments.
将来の方向性
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of the STAT3 signaling pathway. Another area of research is the identification of biomarkers that can predict the response to N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide therapy. Finally, the combination of N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide with other therapies, such as immunotherapy, is an area of active research. Overall, the study of N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide holds great promise for the development of new cancer therapies and the treatment of other diseases.
科学的研究の応用
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer research. The STAT3 signaling pathway is known to play a critical role in the development and progression of various types of cancer, including breast cancer, lung cancer, and leukemia. N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activation of STAT3, thereby inhibiting the growth and proliferation of cancer cells. In addition, N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(4-bromo-3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3S/c20-16-11-10-13(12-17(16)21)22-19(24)15-8-4-5-9-18(15)23-27(25,26)14-6-2-1-3-7-14/h1-12,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCPGZLYDRVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4,6-dioxo-1-(2-phenylethyl)-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4197552.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B4197559.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4197573.png)
![2-{2-[(4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4197583.png)
![4-{5-[4-(5-bromo-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197585.png)
![2-iodo-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4197587.png)
![8-bromo-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4197597.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4197604.png)

![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide](/img/structure/B4197614.png)
![N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4197629.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4197642.png)
